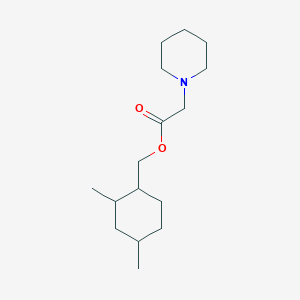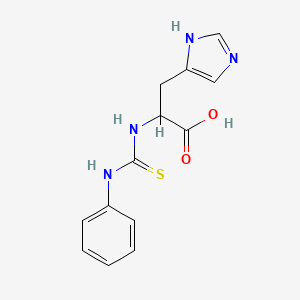![molecular formula C17H17N3O5 B3892694 4-methoxy-3-nitro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B3892694.png)
4-methoxy-3-nitro-N-[4-(propionylamino)phenyl]benzamide
説明
4-methoxy-3-nitro-N-[4-(propionylamino)phenyl]benzamide is a chemical compound that belongs to the family of benzamide derivatives. It is commonly referred to as PR-619 and is widely used in scientific research for its ability to inhibit deubiquitinases (DUBs).
作用機序
PR-619 inhibits 4-methoxy-3-nitro-N-[4-(propionylamino)phenyl]benzamide by binding to the catalytic site of the enzyme and blocking its activity. This inhibition leads to an accumulation of ubiquitinated proteins, which can be detected by western blotting or immunofluorescence.
Biochemical and Physiological Effects:
PR-619 has been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as HIV and hepatitis C. In addition, PR-619 has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using PR-619 in lab experiments is its potency and specificity towards 4-methoxy-3-nitro-N-[4-(propionylamino)phenyl]benzamide. However, it is important to note that PR-619 can also inhibit other enzymes such as proteases and deacetylases, which can complicate data interpretation. In addition, PR-619 has poor solubility in water and requires the use of organic solvents for administration.
将来の方向性
There are several future directions for the use of PR-619 in scientific research. One area of interest is the role of 4-methoxy-3-nitro-N-[4-(propionylamino)phenyl]benzamide in autophagy, a process by which cells degrade and recycle damaged or unwanted components. PR-619 could be used to investigate the effect of DUB inhibition on autophagy and its potential therapeutic implications. Another area of interest is the development of more potent and selective DUB inhibitors, which could lead to the discovery of new drug targets for various diseases.
In conclusion, PR-619 is a valuable tool in scientific research for its ability to inhibit this compound and study their role in various biological processes. Its potency and specificity make it a useful compound for investigating the mechanisms of disease and developing new therapeutic strategies. However, it is important to consider its limitations and potential off-target effects when interpreting data.
科学的研究の応用
PR-619 is a potent inhibitor of 4-methoxy-3-nitro-N-[4-(propionylamino)phenyl]benzamide, which are enzymes that remove ubiquitin from proteins. This inhibition leads to an accumulation of ubiquitinated proteins and can be used to study the role of this compound in various biological processes. PR-619 has been used in numerous studies to investigate the role of this compound in cancer, neurodegenerative diseases, and viral infections.
特性
IUPAC Name |
4-methoxy-3-nitro-N-[4-(propanoylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-3-16(21)18-12-5-7-13(8-6-12)19-17(22)11-4-9-15(25-2)14(10-11)20(23)24/h4-10H,3H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWJZXVRDYFKIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-chloro-2-nitrophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B3892625.png)
![N-[4-(butyrylamino)phenyl]-5-(4-chlorophenyl)-2-furamide](/img/structure/B3892639.png)

![2-(2-hydroxyethyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3892660.png)
![4-methyl-3-nitro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B3892661.png)

![5-amino-3-[2-(3-chlorophenyl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3892669.png)
![5-amino-3-[1-cyano-2-(2,4-dimethoxyphenyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3892672.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-(4-fluorophenyl)acetamide](/img/structure/B3892680.png)
![ethyl {2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetate](/img/structure/B3892682.png)

![2-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3892690.png)
![2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B3892702.png)
